
1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol is a synthetic organic compound that features a cyclohexyl group, a pyridinyl group, and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol likely involves multiple steps, including the formation of the triazole ring and the attachment of the cyclohexyl and pyridinyl groups. Typical synthetic routes might include:
Cyclohexylation: Introduction of the cyclohexyl group through a Friedel-Crafts alkylation or similar reaction.
Pyridinylation: Attachment of the pyridinyl group via a nucleophilic substitution or coupling reaction.
Triazole Formation: Construction of the triazole ring through a cyclization reaction, possibly involving azide and alkyne precursors.
Industrial Production Methods
Industrial production methods would likely optimize these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced catalysts, and automated processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol may undergo various types of chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the pyridinyl ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyridinyl or triazole rings.
Common Reagents and Conditions
Common reagents and conditions for these reactions might include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol could have various scientific research applications, including:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent, particularly if it exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action for 1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes or Receptors: Inhibition or activation of specific enzymes or receptors.
Interaction with DNA or RNA: Binding to nucleic acids and affecting gene expression or replication.
Modulation of Cellular Pathways: Influencing signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other triazole-containing molecules or those with cyclohexyl and pyridinyl groups. Examples could be:
- 1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)propane
- 1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)butane
Uniqueness
The uniqueness of 1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol might lie in its specific combination of functional groups, which could confer unique chemical properties or biological activities compared to similar compounds.
Propriétés
Formule moléculaire |
C15H20N4O |
|---|---|
Poids moléculaire |
272.35 g/mol |
Nom IUPAC |
1-cyclohexyl-1-pyridin-3-yl-2-(1,2,4-triazol-1-yl)ethanol |
InChI |
InChI=1S/C15H20N4O/c20-15(10-19-12-17-11-18-19,13-5-2-1-3-6-13)14-7-4-8-16-9-14/h4,7-9,11-13,20H,1-3,5-6,10H2 |
Clé InChI |
FODAZJISDDBUMV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(CN2C=NC=N2)(C3=CN=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




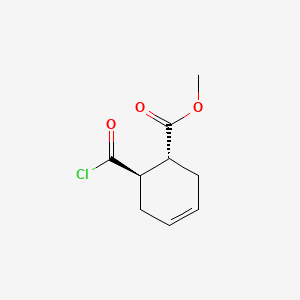
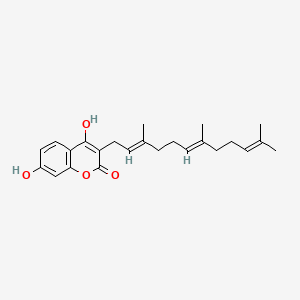
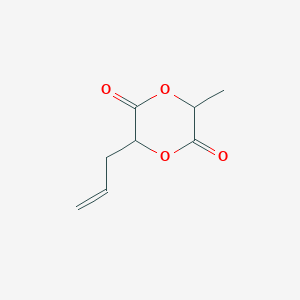
![Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI)](/img/structure/B13807786.png)

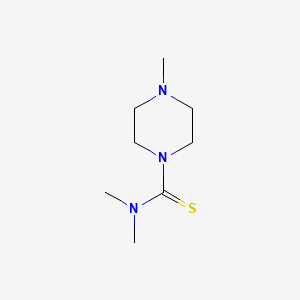

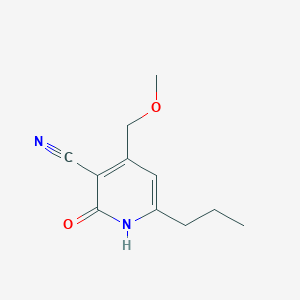
![[(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane](/img/structure/B13807815.png)
![4-amino-N-[(2-ethoxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B13807827.png)
![alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp](/img/structure/B13807830.png)
![Thiazolidine, 2-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonyl]-(9CI)](/img/structure/B13807837.png)
